molecular formula C7H10O5 B605009 6-Alkynyl-fucose CAS No. 1193251-61-4

6-Alkynyl-fucose

Cat. No.: B605009
CAS No.: 1193251-61-4
M. Wt: 174.15
InChI Key: CZNHMTJHTGBOTL-DVEMRHSHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Alkynyl-fucose (6AF) is a functional fucose analog that serves as a powerful bioorthogonal chemical tool for labeling, detecting, and studying protein fucosylation in living cells . Its core structure features an alkyne group at the C6 position, which allows it to be metabolically incorporated into cellular glycans via the fucose salvage pathway. Once incorporated, the alkyne tag enables subsequent detection and isolation through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with azide-conjugated probes, such as biotin-azide or fluorescent dyes . This compound is efficiently utilized by protein O-fucosyltransferases POFUT1 and POFUT2, allowing for specific labeling and investigation of O-fucosylation on Epidermal Growth Factor-like (EGF) repeats and Thrombospondin Type-1 Repeats (TSRs), respectively . Research using mass spectrometry has confirmed that 6AF is incorporated onto the correct consensus sequences and does not hinder the subsequent elongation of the O-fucose monosaccharide by downstream glycosyltransferases . Notably, this compound exhibits differential activity across fucosyltransferases. While it acts as a substrate for POFUT1 and POFUT2, it functions as a potent inhibitor of Fucosyltransferase 8 (FUT8), thereby significantly reducing core fucosylation of N-linked glycans . This dual functionality makes it a significant tool for both the imaging of O-fucosylated glycans and the functional modulation of fucosylation in research contexts, particularly in the fields of developmental biology, cancer research, and immunology .

Properties

IUPAC Name

(3S,4R,5S,6S)-6-ethynyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-2-3-4(8)5(9)6(10)7(11)12-3/h1,3-11H/t3-,4+,5+,6-,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNHMTJHTGBOTL-DVEMRHSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Protection Strategy

The synthesis begins with L-fucose (6-deoxy-L-galactose), a monosaccharide with a methyl group at C6. To introduce the alkyne functionality, the C6 methyl group must be replaced with an alkynyl moiety. However, direct modification of native L-fucose is challenging due to the inertness of the methyl group. Instead, a common approach involves using galactose as the starting material, which retains a hydroxyl group at C6, enabling functionalization.

  • Hydroxyl Protection :
    Galactose is first peracetylated to protect its hydroxyl groups (1,2,3,4-tetra-O-acetyl-galactose), preventing unwanted side reactions during subsequent steps. Acetylation is typically achieved using acetic anhydride in pyridine or under catalyzed conditions.

  • C6 Functionalization :
    The C6 hydroxyl of peracetylated galactose is converted to a leaving group, such as a tosylate or triflate, via reaction with tosyl chloride or triflic anhydride. This intermediate undergoes nucleophilic substitution with a propargyl Grignard reagent (e.g., propargylmagnesium bromide) to install the alkyne group.

  • Deprotection and Isolation :
    The acetyl protecting groups are removed via hydrolysis under basic conditions (e.g., sodium methoxide in methanol), yielding this compound. Purification is achieved through column chromatography or recrystallization.

Key Reaction Scheme:

GalactoseAc2O/Pyridine1,2,3,4-tetra-O-acetyl-galactoseTosyl ChlorideC6-tosylateHC≡CMgBr6-alkynyl derivativeNaOMe/MeOH6AF\text{Galactose} \xrightarrow{\text{Ac}_2\text{O/Pyridine}} \text{1,2,3,4-tetra-O-acetyl-galactose} \xrightarrow{\text{Tosyl Chloride}} \text{C6-tosylate} \xrightarrow{\text{HC≡CMgBr}} \text{6-alkynyl derivative} \xrightarrow{\text{NaOMe/MeOH}} \text{6AF}

Peracetylation for Metabolic Studies

For cellular uptake, 6AF is often administered as its peracetylated prodrug (1,2,3,4-tetra-O-acetyl-6AF). The acetyl groups enhance membrane permeability, and intracellular esterases hydrolyze them to release free 6AF.

Peracetylation Protocol

  • Reaction Conditions :

    • 6AF is dissolved in anhydrous pyridine.

    • Acetic anhydride is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

    • The reaction is quenched with ice-cold water, and the product is extracted with dichloromethane.

  • Characterization :

    • Molecular Weight : 342.3 g/mol (C13_{13}H18_{18}O8_8).

    • Purity : >95% by HPLC.

    • Storage : Stable at -20°C as a lyophilized powder.

Analytical Validation of 6AF

Mass Spectrometry (MS)

MS analysis confirms the incorporation of 6AF into target glycoproteins. The mass shift of +10 Da (compared to natural fucose) is detectable in modified EGF repeats and thrombospondin type-1 repeats (TSRs). For example, elongation of O-fucose by Lunatic Fringe (Lfng) results in a GlcNAc-6AF disaccharide, identifiable via MS/MS fragmentation.

Click Chemistry Validation

6AF-labeled glycoproteins are tagged with azido-biotin via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Streptavidin blotting of HEK293T cell lysates confirms specific labeling, with minimal background in controls lacking 6AF or CuAAC reagents.

Challenges and Optimizations

Competing Metabolic Pathways

Endogenous fucose salvage pathways can reduce 6AF incorporation. Co-treatment with excess L-fucose (10–20 mM) suppresses natural fucosylation, enhancing 6AF uptake.

Toxicity Mitigation

Unlike azido-fucose analogs, 6AF exhibits minimal cytotoxicity at concentrations ≤200 μM, making it suitable for long-term cell culture studies.

Applications in Glycobiology

Tracking O-Fucosylation Dynamics

6AF enables real-time monitoring of O-fucosylation on Notch receptors and thrombospondins. In Pofut1/Pofut2 knockout cells, 6AF labeling is abolished, confirming enzyme specificity .

Mechanism of Action

6-Alkynyl-fucose exerts its effects primarily through its incorporation into glycoproteins via O-fucosylation. The alkyne group allows for bioorthogonal labeling, enabling the tracking and study of glycosylation processes. It selectively inhibits the GDP-fucose biosynthetic enzyme FX, leading to the depletion of endogenous fucosylated glycans . This inhibition can suppress cancer cell invasion and alter cellular signaling pathways .

Comparison with Similar Compounds

Metabolic Inhibitors of Fucosylation

Compound Target Enzyme/Pathway Mechanism Efficacy (IC₅₀ or Effective Dose) Key Applications
6-Alkynyl-fucose FX (GDP-fucose synthase) Blocks de novo GDP-fucose synthesis 1.2 µM (ThC inhibition) HCC metastasis, Alzheimer’s studies
2-Fluorofucose Salvage pathway enzymes Competes with fucose uptake 50–100 µM Sickle cell disease, leukocyte adhesion
5-Thiofucose (5T-Fuc) FX and salvage pathways Dual metabolic/competitive inhibition Not reported Autoimmune disease models
Focustatin II Fucosyltransferases Competitive inhibition Sub-micromolar Therapeutic antibody glycoengineering

Key Findings :

  • Potency : this compound exhibits superior inhibition of FX (IC₅₀ 1.2 µM for ThC) compared to 2-deoxy-galactose (IC₅₀ 0.32 mM) .
  • Pathway Selectivity: Blocks the de novo GDP-fucose pathway but spares the salvage pathway, as shown in synaptic plasticity studies .

Click Chemistry Tools for Fucose Labeling

Compound Incorporation Efficiency Toxicity Key Advantages Limitations
This compound Partial incorporation Moderate Dual functionality (inhibition + labeling) Alters glycan profiles
6-Azido-fucose Low Low Compatible with strain-promoted click chemistry Poor metabolic incorporation
7-Alkynyl-fucose High Low Minimal interference with glycan structures Limited commercial availability

Key Findings :

  • 7-Alkynyl-fucose outperforms this compound in labeling applications due to efficient incorporation without inhibiting fucosyltransferases .
  • This compound ’s inhibition of FX limits its utility in dynamic glycan tracking but makes it ideal for functional studies requiring pathway disruption .

Structural and Functional Analogues

Compound Structural Modification Functional Impact
This compound Alkyne at C6 Blocks FX activity; enables CuAAC labeling
6-Alkenyl-fucose Alkene at C6 Similar FX inhibition; modulates Notch signaling
2-Deoxy-galactose C2 hydroxyl group removal Weak fucosylation inhibition (IC₅₀ ~0.19 mM)

Key Findings :

  • Notch Signaling: Both 6-alkynyl- and 6-alkenyl-fucose inhibit Notch signaling in cancer models, but 6-alkenyl derivatives require higher doses (60 pmol in zebrafish) .
  • Steric Effects : The alkyne group at C6 in this compound sterically hinders FX’s substrate-binding pocket, unlike C7 modifications .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which 6-Alkynyl-fucose inhibits cellular fucosylation?

  • Methodological Answer: this compound inhibits GDP-fucose biosynthesis by directly targeting the enzyme FX (GDP-fucose pyrophosphorylase), which catalyzes the final step of GDP-fucose synthesis. To validate this, researchers can perform enzyme activity assays using recombinant FX and measure inhibition kinetics via spectrophotometric detection of GDP-fucose depletion. Cellular studies should include Western blotting or lectin staining to confirm reduced fucosylation in treated cells .

Q. How is this compound synthesized, and what are its key chemical properties?

  • Methodological Answer: this compound is synthesized via chemical modification of L-fucose at the 6-position with an alkyne group. Key properties include its molecular weight (342.3 g/mol), solubility in DMSO or aqueous buffers, and reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling. Researchers should verify purity (>98%) via HPLC and characterize structure using NMR (e.g., 1^1H and 13^{13}C spectra) and mass spectrometry .

Q. What experimental controls are essential when using this compound in metabolic labeling studies?

  • Methodological Answer: Include (1) untreated cells to establish baseline fucosylation, (2) cells treated with non-alkynylated fucose to rule out nonspecific effects, and (3) a click chemistry-negative control (e.g., omission of Cu+^+ catalyst) to confirm specificity of azide-probe labeling. Flow cytometry or fluorescence microscopy can quantify incorporation efficiency .

Advanced Research Questions

Q. How can researchers distinguish between this compound’s dual roles as a metabolic inhibitor and a substrate for fucosyltransferases?

  • Methodological Answer: Use pulse-chase experiments: (1) Pulse cells with this compound to track incorporation via click chemistry and confocal microscopy. (2) Chase with excess natural fucose to determine if residual GDP-6-Alkynyl-fucose competes with GDP-fucose for transferases. Compare results with FX-knockout cells to isolate inhibition effects .

Q. What analytical methods resolve conflicting data on this compound’s cytotoxicity in different cancer models?

  • Methodological Answer: Perform dose-response assays (e.g., 0–100 µM) across multiple cell lines (e.g., HCC, colorectal cancer) using MTT or ATP-based viability tests. Pair with transcriptomic profiling (RNA-seq) to identify cell-type-specific stress pathways. Note that cytotoxicity is context-dependent and may correlate with baseline FX expression levels .

Q. How can researchers optimize this compound concentration to balance metabolic labeling and inhibition efficacy?

  • Methodological Answer:

Parameter Method
Labeling EfficiencyTitrate this compound (1–50 µM) and quantify via flow cytometry with azide-fluorophore probes.
Inhibition EfficacyMeasure GDP-fucose levels using LC-MS/MS and correlate with FX activity assays.
Cytotoxicity ThresholdPerform parallel viability assays (e.g., Trypan blue exclusion) to identify non-toxic ranges.
Optimal concentrations typically range between 10–20 µM for labeling and 25–50 µM for inhibition, depending on cell type .

Q. What strategies validate the specificity of this compound for FX over other GDP-fucose pathway enzymes (e.g., GMDS)?

  • Methodological Answer: Use CRISPR/Cas9-edited cell lines lacking FX or GMDS. Compare GDP-fucose levels and fucosylation patterns in FX-KO vs. GMDS-KO cells treated with this compound. Enzyme-specific inhibition is confirmed if FX-KO cells show no further reduction in GDP-fucose .

Data Contradiction Analysis

Q. How should researchers address discrepancies in this compound’s reported effects on cell migration vs. proliferation?

  • Methodological Answer: Design transwell migration assays (with Matrigel for invasion) alongside real-time proliferation tracking (e.g., IncuCyte). Use RNAi to silence FX and compare phenotypes. Note that this compound selectively inhibits migration/invasion by disrupting fucosylated integrins (e.g., α3β1) but does not affect proliferation pathways like EGFR .

Experimental Design Considerations

Q. What in vivo models are suitable for studying this compound’s therapeutic potential in HCC?

  • Methodological Answer: Use orthotopic HCC mouse models with bioluminescent tumor tracking. Administer this compound intraperitoneally (5–20 mg/kg daily) and monitor metastasis via IVIS imaging. Validate target engagement by analyzing liver tissue for GDP-fucose depletion and FX inhibition via immunohistochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.